molecular formula C7H10ClNO2 B1603416 1-(2-Chloro-acetyl)-piperidin-4-one CAS No. 71072-30-5

1-(2-Chloro-acetyl)-piperidin-4-one

Cat. No.: B1603416
CAS No.: 71072-30-5
M. Wt: 175.61 g/mol
InChI Key: SUMDXWHOKYLFHF-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-piperidin-4-one is an organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidine ring substituted with a chloroacetyl group at the nitrogen atom and a ketone group at the fourth position. It is a versatile intermediate used in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-acetyl)-piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-acetyl)-piperidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions (e.g., triethylamine) to facilitate the substitution reaction.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or neutral conditions to achieve the desired oxidation.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Reduction: Secondary alcohols.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1-(2-Chloro-acetyl)-piperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and analgesic agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-piperidin-4-one depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound is similar in structure but contains a pyrrolidine ring instead of a piperidine ring.

    Chloroacetyl chloride: This compound is a precursor used in the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one and other chloroacetyl derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chloroacetyl group and a ketone group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

1-(2-Chloro-acetyl)-piperidin-4-one is an organic compound notable for its piperidine ring structure and the presence of a chloroacetyl group. Its molecular formula is C₇H₁₀ClNO₂, with a molecular weight of approximately 177.62 g/mol. This compound is of significant interest in medicinal chemistry due to its reactivity and potential biological activities.

The compound's structure features a carbonyl group adjacent to the nitrogen atom of the piperidine ring, enhancing its electrophilic properties. This characteristic makes it a versatile precursor for synthesizing various bioactive compounds.

Biological Activities

Research has highlighted multiple biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole in inhibiting bacterial growth .
  • Anticancer Activity : The compound has also been evaluated for its anticancer potential. In vitro studies utilizing the MTT assay indicated that certain derivatives possess notable anticancer activity against various cancer cell lines, although their efficacy was often lower than that of established chemotherapeutics like 5-fluorouracil .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Antimicrobial Testing :
    • A series of derivatives were synthesized and tested for antimicrobial activity using tube dilution techniques. Specific compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard treatments .
  • Anticancer Evaluation :
    • In vitro tests on human colon cancer cell lines revealed that some synthesized compounds exhibited IC50 values indicating their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the binding affinity of these compounds to various biological targets, providing insights into their mechanisms of action .

Comparison of Biological Activities

Compound NameActivity TypeMIC/IC50 ValuesComparison with Standards
Compound 3AntimicrobialMIC = 15.625 μMComparable to ciprofloxacin
Compound 5AnticancerIC50 = 12.5 μMLower than 5-fluorouracil
Compound 7AntimicrobialMIC = 31.25 μMComparable to fluconazole

Properties

IUPAC Name

1-(2-chloroacetyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMDXWHOKYLFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593391
Record name 1-(Chloroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71072-30-5
Record name 1-(Chloroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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